Nmdpef

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S29434 ist ein potenter Inhibitor der Chinonreduktase 2, einem Enzym, das an der Entgiftung natürlicher Chinone beteiligt ist.

Präparationsmethoden

Die Synthese von S29434 wurde über zwei verschiedene Syntheserouten untersucht. Beide Routen umfassen mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und der abschließenden Produktreinigung. Die detaillierten Syntheserouten und Reaktionsbedingungen finden Sie im ergänzenden Material der referenzierten Studien . Industrielle Produktionsmethoden für S29434 sind nicht weit verbreitet, aber die Verbindung wurde mit einer Reinheit von über 99 % synthetisiert, wie durch Flüssigkeitschromatographie-Massenspektrometrie und Kernresonanzspektroskopie bestimmt .

Vorbereitungsmethoden

The synthesis of S29434 has been explored through two different synthetic routes. Both routes involve multiple steps, including the formation of key intermediates and final product purification. The detailed synthetic routes and reaction conditions are provided in the supplementary materials of the referenced studies . Industrial production methods for S29434 are not widely documented, but the compound has been synthesized with a purity above 99% as determined by liquid chromatography-mass spectrometry and nuclear magnetic resonance .

Analyse Chemischer Reaktionen

S29434 durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation und Reduktion. Häufig verwendete Reagenzien in diesen Reaktionen sind N-Benzyldihydronicotinamid und N-Ribosyldihydronicotinamid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, stehen in der Regel mit der Hemmung der Produktion reaktiver Sauerstoffspezies in Verbindung .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Mechanism of Action

NMDPEF functions primarily as an inhibitor of quinone oxidoreductase 2 (QR2), an enzyme involved in the detoxification of reactive oxygen species (ROS). By inhibiting QR2, this compound reduces the formation of ROS, which are known to contribute to oxidative stress and neurodegenerative diseases. The compound exhibits a potent inhibitory effect with an IC50 value ranging from 5 nM to 16 nM, indicating its high potency in this regard.

Case Studies

- Alzheimer's Disease : Research indicates that this compound may improve cognitive function and memory in animal models of Alzheimer's disease by reactivating acetylcholinesterase (AChE), which is often deficient in such conditions. A study published in "Life Sciences" reported significant improvements in memory and cognitive performance among mice treated with this compound after being induced with Alzheimer's-like symptoms.

- Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to restore autophagic flux disrupted by neurotoxic agents. This suggests a potential therapeutic avenue for mitigating the effects of Parkinson's disease through enhanced cellular recycling processes.

Antidote for Organophosphate Poisoning

This compound has been investigated for its potential as an antidote for organophosphate poisoning, a serious condition resulting from exposure to certain pesticides and nerve agents. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine and severe neurological symptoms.

Research Findings

Studies have demonstrated that this compound can effectively reactivate AChE inhibited by organophosphates both in vitro and in vivo. For instance, experiments using rat brain homogenates exposed to the organophosphate parathion showed that treatment with this compound led to significant reactivation of AChE. However, further clinical studies are necessary to establish its efficacy and safety in humans.

Safety Profile and Handling

While the safety profile of this compound is not extensively documented, it is essential to handle this synthetic compound with appropriate laboratory precautions due to its potent biological activity. Research on its long-term effects and potential side effects is ongoing, emphasizing the need for careful evaluation before clinical application.

Wirkmechanismus

The mechanism of action of S29434 involves its inhibition of quinone reductase 2. This enzyme typically recognizes metabolites of NADH, such as N-methyl- and N-ribosyldihydronicotinamide, as electron donors . By inhibiting quinone reductase 2, S29434 reduces the production of reactive oxygen species, thereby mitigating oxidative stress and its associated cellular damage .

Vergleich Mit ähnlichen Verbindungen

S29434 ist einzigartig in seiner hohen Spezifität und Potenz als Inhibitor der Chinonreduktase 2. Ähnliche Verbindungen sind Resveratrol, das ebenfalls die Chinonreduktase 2 hemmt, jedoch mit unterschiedlicher Bindungskinetik und Stabilität . Andere Inhibitoren der Chinonreduktase 2 sind Chloroquin und 1-Methyl-4-Phenylpyridinium, aber S29434 zeichnet sich durch seine nanomolare Hemmkonzentration und hohe Reinheit aus .

Biologische Aktivität

N-Methyl-2-furamide (NMDPEF) is a synthetic compound recognized for its biological activity, particularly as an inhibitor of quinone oxidoreductase 2 (NQO2). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and as an antidote for organophosphate poisoning. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for future research.

Inhibition of Quinone Oxidoreductase 2 (NQO2)

This compound functions primarily by inhibiting NQO2, an enzyme involved in the reduction of quinones to hydroquinones. This inhibition is crucial as it reduces the production of reactive oxygen species (ROS), which are often implicated in oxidative stress and neurodegeneration. The IC50 value of this compound ranges from 5 nM to 16 nM, indicating its high potency as an inhibitor.

Impact on Autophagy

This compound has been shown to restore autophagic flux disrupted by toxic agents such as paraquat (PQ) and 6-hydroxydopamine (6-OHDA). By inhibiting NQO2, this compound enhances autophagy in neuronal cells, thereby mitigating oxidative stress and promoting cell survival .

Table 1: Summary of Biological Activities of this compound

Organophosphate Poisoning

In studies investigating organophosphate poisoning, this compound demonstrated the ability to reactivate AChE in vitro and in vivo models. One notable study reported significant improvements in AChE activity in rat brain homogenates exposed to parathion, suggesting that this compound could serve as a potential antidote for organophosphate toxicity.

Alzheimer's Disease Models

Research on animal models of Alzheimer's disease indicates that this compound may enhance cognitive function and memory. In a study published in "Life Sciences," treatment with this compound improved memory performance in mice with induced Alzheimer's pathology. These findings suggest that this compound's ability to reactivate AChE could have therapeutic implications for cognitive decline associated with neurodegenerative disorders.

Parkinson's Disease Models

In Parkinson's disease models, this compound was shown to restore autophagic flux disrupted by neurotoxic agents. Studies indicated that treatment with this compound not only reduced oxidative stress but also enhanced the neuroprotective capabilities of astrocytes against dopaminergic cell death induced by 6-OHDA .

Table 2: Case Study Findings

Research Findings

Recent studies highlight the multifaceted roles of this compound beyond mere inhibition of NQO2. For instance:

- Oxidative Stress Reduction : Inhibition of NQO2 by this compound has been linked to decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, indicating a reduction in oxidative damage .

- Neuroprotective Effects : The compound has shown efficacy in protecting astrocytes from oxidative damage, suggesting a broader neuroprotective role that may extend to various neurodegenerative conditions .

- Potential Side Effects : While promising, the safety profile and long-term effects of this compound remain under investigation, necessitating further clinical studies to ascertain its therapeutic viability.

Eigenschaften

IUPAC Name |

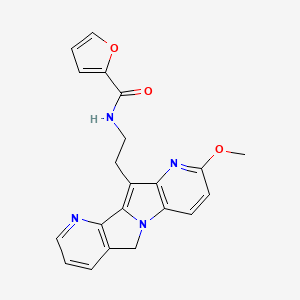

N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIUMLVQBQKCJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NMDPEF interact with QR2 and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of QR2, exhibiting nanomolar affinity for the enzyme. While the exact binding mechanism is not fully elucidated in the provided abstracts, studies indicate that this compound directly interacts with QR2, inhibiting its enzymatic activity. This inhibition subsequently reduces the generation of reactive oxygen species (ROS) typically produced by QR2 activity, thereby mitigating oxidative stress. Furthermore, inhibiting QR2 with this compound in astrocytes exposed to paraquat restored autophagic flux, a cellular process important for degrading damaged components and promoting cell survival.

Q2: What is the role of this compound in protecting against paraquat-induced toxicity?

A2: Research suggests that this compound exhibits an "antidote effect" against paraquat toxicity both in vitro and in vivo. This protective effect is attributed to its ability to inhibit QR2, a key enzyme involved in paraquat's mechanism of toxicity. By inhibiting QR2, this compound reduces the generation of ROS, thus preventing oxidative stress and subsequent cellular damage induced by paraquat. This protection was observed in astrocytes, which are critical for neuronal support, and indicates a potential therapeutic avenue for paraquat poisoning and neurodegenerative diseases involving oxidative stress.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.